molecular formula C14H19ClN2O4 B2741391 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047979-65-6

4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2741391
CAS No.: 1047979-65-6
M. Wt: 314.77
InChI Key: ZEQIMLXMSUBOJN-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, an amino group, and a hydroxypropyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps:

    Aromatic Substitution: The starting material, 5-chloro-2-methyl aniline, undergoes a nucleophilic aromatic substitution to introduce the amino group.

    Amide Formation: The intermediate product is then reacted with a suitable carboxylic acid derivative to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-oxopropyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Diagnostic Agents: Utilized in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid

Uniqueness

  • Structural Features : The presence of the hydroxypropyl group and the specific positioning of the chloro and methyl groups on the aromatic ring confer unique chemical properties.
  • Reactivity : The compound’s reactivity profile is distinct due to its specific functional groups, making it suitable for specialized applications in various fields.

This detailed overview provides a comprehensive understanding of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-8-3-4-10(15)5-11(8)17-13(19)6-12(14(20)21)16-7-9(2)18/h3-5,9,12,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIMLXMSUBOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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